HPLC Retention Time vs. Other Oxaliplatin Impurities
The USP Oxaliplatin monograph defines the diaquodiaminocyclohexaneplatinum dimer with an RRT of 6.0 relative to the oxaliplatin peak (RRT 1.0). This is significantly later than other specified impurities: Oxaliplatin Related Compound C (RRT 0.8) and Related Compound B (RRT 2.7) [1][2]. The large ΔRRT of +5.0 vs. the API and +3.3 vs. the next closest impurity ensures unambiguous peak identification during system suitability testing.
| Evidence Dimension | HPLC Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | RRT 6.0 (diaquodiaminocyclohexaneplatinum dimer, as dinitrate salt) |
| Comparator Or Baseline | Oxaliplatin Related Compound C (RRT 0.8); Oxaliplatin Related Compound B (RRT 2.7); Oxaliplatin API (RRT 1.0) |
| Quantified Difference | ΔRRT = +5.0 vs. API; ΔRRT = +3.3 vs. Related Compound B |
| Conditions | USP/EP HPLC method: L1 column (4.6 mm × 25 cm, 5 µm), UV 210 nm, Methanol:Buffer (3:17) mobile phase, 1 mL/min flow |
Why This Matters
Procuring the correct dinitrate dimer ensures the system suitability solution matches the monograph‑defined retention time, enabling reliable peak assignment and avoiding failed system suitability criteria.
- [1] USP 35, Oxaliplatin Monograph. DrugFuture. View Source
- [2] USP 2025, Oxaliplatin Monograph. Trungtamthuoc. View Source
